3-Ethoxy-N-propylspiro[3.4]octan-1-amine is a chemical compound characterized by a unique spirocyclic structure, which contributes to its distinctive properties. With the molecular formula and a molecular weight of approximately 169.27 g/mol, this compound features an ethoxy group and a propyl amine moiety attached to a spiro[3.4]octane framework. The IUPAC name reflects its structural complexity, indicating the presence of both an ether and an amine functional group. The compound is available in high purity (97%) and is cataloged under CAS number 1342130-96-4, making it accessible for various research applications .
These reactions highlight the compound's versatility in organic synthesis.
The synthesis of 3-ethoxy-N-propylspiro[3.4]octan-1-amine typically involves several steps:
These methods may vary based on the availability of starting materials and desired yield efficiencies .
3-Ethoxy-N-propylspiro[3.4]octan-1-amine has potential applications in various fields:
The versatility of this compound makes it a valuable building block for further chemical exploration .
Interaction studies involving 3-ethoxy-N-propylspiro[3.4]octan-1-amine would focus on its behavior in biological systems or its reactivity with other chemical entities. Potential areas of investigation include:
Such studies are crucial for assessing the compound's viability for therapeutic use and understanding its mechanism of action .
Several compounds share structural or functional similarities with 3-ethoxy-N-propylspiro[3.4]octan-1-amine:
The uniqueness of 3-ethoxy-N-propylspiro[3.4]octan-1-amine lies in its spirocyclic structure combined with an ethoxy group, which may confer distinct properties and reactivity compared to these similar compounds.
Spirocyclic compounds have garnered significant attention in medicinal chemistry due to their three-dimensional rigidity and ability to mimic bioactive conformations. The spiro[3.4]octane framework, in particular, emerged as a versatile scaffold following advancements in synthetic organic chemistry during the late 20th century. Early examples of spirocyclic drugs, such as the antifungal agent griseofulvin (approved in 1959), demonstrated the therapeutic potential of spiro architectures. By the 1990s, compounds like the antihypertensive spirapril highlighted the role of spirocyclic amines in targeting enzymatic pathways, such as angiotensin-converting enzyme (ACE) inhibition.
The integration of nitrogen into spiro systems, as seen in 3-ethoxy-N-propylspiro[3.4]octan-1-amine, builds upon synthetic strategies developed for spirocyclic lactones and ketones. For instance, the use of hydroformylation and conjugate addition reactions in spironolactone synthesis provided foundational techniques for introducing functional groups into strained spiro junctions. These historical developments underscore the evolutionary trajectory from simple spirocycles to complex amines with tailored substituents.
The spiro[3.4]octane system consists of two fused rings—a cyclopentane and a cyclobutane—connected through a single tetrahedral carbon atom. This arrangement creates significant ring strain, with bond angles deviating from ideal tetrahedral geometry. The molecular formula $$ C8H{14} $$ (for the parent spiro[3.4]octane) and SMILES notation $$ C1CCC2(C1)CCC2 $$ reflect its bicyclic topology.
Table 1: Key Molecular Properties of Spiro[3.4]octane
| Property | Value |
|---|---|
| Molecular Formula | $$ C8H{14} $$ |
| Molecular Weight | 110.20 g/mol |
| InChI Key | IWDANOJGJIFBEL-UHFFFAOYSA-N |
| Ring Sizes | Cyclopentane + Cyclobutane |
The strain energy of the spiro[3.4]octane system influences its reactivity and conformational flexibility. Compared to larger spiro systems (e.g., spiro[5.5]undecane), the [3.4] junction imposes greater torsional stress, which can enhance binding selectivity in molecular interactions.
The ethoxy (-OCH$$2$$CH$$3$$) and N-propyl (-NHCH$$2$$CH$$2$$CH$$_3$$) groups in 3-ethoxy-N-propylspiro[3.4]octan-1-amine play critical roles in modulating its physicochemical and pharmacological properties.
Ethoxy Group:
N-Propyl Substituent:
Table 2: Functional Role of Substituents
| Substituent | Electronic Contribution | Steric Contribution | Biological Relevance |
|---|---|---|---|
| Ethoxy | Electron-donating | Moderate | Solubility, redox stabilization |
| N-Propyl | Minimal | High | Metabolic stability, lipophilicity |
Synthetic routes to analogous compounds, such as spiro[3.4]octane-2-carboxylic acid, demonstrate the feasibility of introducing diverse functional groups at specific positions, enabling structure-activity relationship (SAR) studies. The combination of ethoxy and N-propyl groups in this compound likely represents an optimization of these properties for targeted applications.
The retrosynthetic analysis of 3-ethoxy-N-propylspiro[3.4]octan-1-amine requires a systematic disconnection approach to identify the most efficient synthetic pathway [1]. The target molecule features a unique spirocyclic framework combining a three-membered and five-membered ring system with functional group modifications including an ethoxy substituent and propyl-substituted amine moiety [2] [3]. Critical evaluation of retrosynthetic strategies reveals that the spirocyclic core presents the primary synthetic challenge, necessitating careful consideration of ring formation sequences [1].
The retrosynthetic disconnection strategy focuses on three key transformations: spirocyclic framework construction, ethoxy group installation, and nitrogen alkylation with the propyl substituent [1]. The spiro[3.4]octane core can be traced back to appropriate cyclic precursors through established spiroannulation methodologies [4]. Double malonate alkylation represents a classical approach for assembling spirocyclic keto esters, which serve as versatile intermediates for further functionalization [1]. The stereochemical considerations inherent in spirocyclic systems require evaluation of chiral auxiliary-mediated approaches, particularly when enantioselective synthesis is desired [1].
Functional group analysis reveals that the ethoxy substituent can be introduced through nucleophilic substitution reactions utilizing ethoxide nucleophiles [5] [6]. The propyl amine functionality suggests reductive amination or direct alkylation approaches as viable disconnection strategies [7] [8]. The positioning of functional groups around the spirocyclic framework influences the order of synthetic operations, with the spirocyclic core formation typically preceding peripheral modifications [4].
Spiroannulation represents the most critical synthetic transformation in constructing the spiro[3.4]octane framework of the target molecule [9] [10]. Ring-closing metathesis has emerged as a powerful methodology for spirocyclic synthesis, offering mild reaction conditions and broad substrate tolerance [4] [11]. This approach utilizes dialkylated starting materials prepared from 1,3-diketones or active methylene compounds, followed by metathesis-induced cyclization to generate the spirocyclic linkage [4].
Photoredox-mediated spiroannulation provides an alternative approach through dearomative annulation cascades [10] [12]. The mechanism involves acyl radical formation through oxidation of triphenylphosphine and subsequent carbon-oxygen bond cleavage, followed by 6-exo-trig cyclization sequences [10]. These reactions demonstrate regioselectivity favoring spirocyclic product formation over competing reaction pathways [10].
Palladium-catalyzed spirocyclization through sequential Narasaka-Heck cyclization, carbon-hydrogen activation, and annulation cascades offers high regiocontrol in spirocyclic construction [13]. The key mechanistic step involves regioselective insertion of carbon-2 synthons into spiro-palladacycle intermediates formed through delta-carbon-hydrogen activation processes [13]. Scandium-catalyzed spirocyclization of bicyclo[1.1.0]butanes with azomethine imines represents a novel platform for accessing previously inaccessible spirocyclic frameworks [14].
| Method | Mechanism | Typical Yield (%) | Ring Size Preference | Substrate Scope |
|---|---|---|---|---|
| Ring-Closing Metathesis | Olefin metathesis cyclization | 67-95 | 5-8 membered | Broad |
| Photoredox-Mediated Cyclization | 5-exo-trig or 6-exo-trig cyclization | 78-92 | 5-6 membered | Moderate |
| Palladium-Catalyzed Spirocyclization | Narasaka-Heck/C-H activation cascade | 64-87 | 5-7 membered | Moderate |
| Radical Cyclization | Free radical cyclization | 54-89 | 5-6 membered | Broad |
| Acid-Catalyzed Cyclization | Electrophilic cyclization | 45-85 | 5-6 membered | Limited |
Radical cyclization approaches utilize strain-release driven mechanisms to facilitate spirocyclic formation [14]. The use of ring strain in bicyclic systems serves as a powerful driving force that enhances reactivity through strain energy release [14]. These methodologies enable access to diverse spirocyclic scaffolds with functional group tolerance suitable for pharmaceutical applications [14].
The introduction of the propyl substituent onto the nitrogen atom requires careful optimization of alkylation conditions to achieve high selectivity and yield [15] [16]. Reductive amination represents the most widely utilized approach for nitrogen alkylation in pharmaceutical synthesis, accounting for at least one-quarter of carbon-nitrogen bond-forming reactions in industrial settings [8] [17]. This methodology involves imine formation from aldehydes or ketones with primary amines, followed by selective reduction using sodium cyanoborohydride or catalytic hydrogenation [7] [18].
Palladium-catalyzed nitrogen alkylation through borrowing hydrogen methodology offers sustainable alternatives for secondary amine synthesis [15]. These reactions operate under mild conditions with high selectivity, utilizing palladium on carbon with zinc catalytic systems [15]. The mechanism involves dehydrogenation of alcohols to generate aldehydes in situ, followed by imine formation and subsequent hydrogenation to yield alkylated products [15].
Copper metallaphotoredox catalysis provides a general platform for nitrogen alkylation utilizing halogen abstraction-radical capture mechanisms [19]. This visible-light-induced approach successfully couples diverse nitrogen nucleophiles with primary, secondary, or tertiary alkyl bromides under mild conditions [19]. The methodology alleviates traditional nitrogen alkylation challenges regarding regioselectivity and substrate scope limitations [19].
| Method | Catalyst/Reagent | Temperature (°C) | Selectivity | Industrial Applicability |
|---|---|---|---|---|
| Reductive Amination | NaBH3CN, NaBH4 | 25-80 | High | Excellent |
| Buchwald-Hartwig Coupling | Pd(OAc)2/Ligand | 80-120 | High | Good |
| Copper Metallaphotoredox | Cu catalyst + light | 25-50 | High | Moderate |
| Direct Alkylation | Base (NaH, KOtBu) | 25-100 | Low-Moderate | Poor |
| Palladium-Catalyzed Amination | Pd(dba)3/Ligand | 60-100 | High | Good |
Cobalt-catalyzed enantioconvergent decarboxylative nitrogen alkylation enables direct transfer of stereogenic alkyl groups onto nitrogen atoms [16]. This methodology utilizes cobalt salen complexes with acridine photocatalytic systems to facilitate carbon-nitrogen bond formation from racemic carboxylic acids [16]. The reaction mechanism involves radical pathways with high enantioselectivity through attractive and repulsive interactions of the chiral catalyst backbone [16].
The installation of the ethoxy substituent requires selective etherification methodologies that preserve the spirocyclic framework integrity [5] [6]. The Williamson ether synthesis represents the most versatile and widely employed method for ether formation, proceeding through nucleophilic substitution of alkyl halides by alkoxide anions [5] [6] [20]. This reaction follows a bimolecular nucleophilic substitution mechanism with backside attack of the electrophilic carbon [20].
Optimal conditions for Williamson ether synthesis involve sodium ethoxide generation through deprotonation of ethanol with strong bases such as sodium hydride or potassium hydride [5] [6]. The reaction demonstrates excellent selectivity for primary alkyl halides, while secondary halides may undergo competing elimination reactions [6]. The use of phase transfer catalysis enhances reaction efficiency in biphasic systems [21].
Acid-catalyzed etherification provides an alternative approach for ethoxy group introduction, particularly when alcohol functionalities are present in the substrate [22]. This methodology requires careful pH control to prevent side reactions and decomposition of sensitive functional groups [22]. Metal-catalyzed cross-coupling reactions utilizing palladium or copper catalysts offer mild conditions for ether formation from diverse substrates [22].
| Method | Reagents | Typical Yield (%) | Substrate Tolerance | Scalability |
|---|---|---|---|---|
| Williamson Ether Synthesis | NaOEt + R-X | 85-95 | Primary > Secondary | Excellent |
| Acid-Catalyzed Etherification | EtOH + H+ | 60-85 | Alcohol compatible | Good |
| Metal-Catalyzed Cross-Coupling | Pd/Cu catalyst + EtOH | 70-90 | Broad | Moderate |
| Alkoxylation Reactions | EtOH + oxidant | 65-80 | Limited | Poor |
| Phase Transfer Catalysis | NaOEt + R-X + PTC | 80-92 | Primary halides | Good |
The scope and limitations of ethoxy group introduction depend heavily on the substitution pattern and electronic properties of the spirocyclic substrate [5]. Steric hindrance around the reaction site may necessitate elevated temperatures or modified reaction conditions [6]. The choice of leaving group significantly influences reaction efficiency, with tosylates and mesylates often providing superior results compared to simple halides [6].
The industrial synthesis of 3-ethoxy-N-propylspiro[3.4]octan-1-amine presents numerous technical and economic challenges that must be addressed for viable commercial production [23] [24]. Heat transfer management represents a critical concern due to the exothermic nature of many synthetic transformations, particularly alkylation and cyclization reactions [23] [25]. Inadequate temperature control can lead to runaway reactions, decomposition of sensitive intermediates, and formation of undesired byproducts [25].
Mass transfer limitations become increasingly problematic at industrial scale, where mixing efficiency and phase separation issues can significantly impact reaction outcomes [25]. The complex structure of spirocyclic compounds requires precise control of reaction stoichiometry and timing to achieve acceptable yields and product quality [24]. Catalyst stability and recyclability emerge as major economic factors, with catalyst deactivation and leaching contributing to increased production costs [24].
Solvent recovery and recycling systems require substantial capital investment and operational complexity [23]. The pharmaceutical industry faces increasing pressure to implement green chemistry principles and minimize environmental impact through waste reduction and alternative solvent selection [24]. Process analytical technology and real-time monitoring become essential for maintaining consistent product quality and optimizing reaction parameters [23].
| Challenge Category | Specific Issues | Impact Level | Mitigation Strategies |
|---|---|---|---|
| Heat Transfer | Exothermic reactions, hot spots | High | Temperature control, staged addition |
| Mass Transfer | Mixing efficiency, phase separation | Medium | Improved reactor design, stirring |
| Catalyst Stability | Catalyst deactivation, leaching | High | Catalyst recycling, ligand optimization |
| Solvent Recovery | Solvent purity, recycling costs | Medium | Distillation optimization, alternative solvents |
| Purification | Complex separations, yield loss | High | Crystallization, chromatography alternatives |
| Safety Concerns | Toxic reagents, pressure buildup | Critical | Process redesign, containment systems |
| Environmental Impact | Waste generation, emissions | High | Green chemistry principles, waste minimization |
Regulatory compliance adds substantial complexity to industrial production processes, with stringent requirements for impurity control and documentation [23]. The inherently complex structure of spirocyclic compounds often necessitates multiple purification steps, increasing processing time and reducing overall efficiency [26]. Scalability studies must address potential changes in reaction kinetics and selectivity that may occur when transitioning from laboratory to industrial scale [25].
X-ray crystallographic analysis provides definitive structural information for spirocyclic compounds through direct atomic position determination. While specific crystallographic data for 3-ethoxy-N-propylspiro[3.4]octan-1-amine remains unreported in the literature, extensive crystallographic studies of related spirocyclic systems offer valuable structural insights [1] [2] [3].
Spirocyclic compounds typically crystallize in common space groups with characteristic cell parameters. The spiro[3.4]octane framework exhibits inherent structural rigidity due to the constrained geometry imposed by the shared quaternary carbon center [4] [5]. This rigidity manifests in crystallographic structures through well-defined bond angles and distances around the spiro center.
Representative crystallographic parameters for related spirocyclic systems demonstrate consistent structural features. The spiro carbon typically adopts tetrahedral geometry with C-C bond lengths ranging from 1.530-1.540 Å [6]. The cyclopropane ring exhibits characteristic strain with endocyclic C-C-C bond angles of approximately 60°, while the cyclopentane ring adopts envelope or half-chair conformations [7].
Temperature-dependent crystallographic studies reveal minimal thermal expansion effects in spirocyclic frameworks, indicating exceptional structural stability. Hydrogen bonding patterns in spirocyclic amines typically involve the amino nitrogen as both donor and acceptor, forming extended networks that contribute to crystal packing stability [8].
Nuclear magnetic resonance spectroscopy serves as the primary tool for conformational analysis of spirocyclic compounds in solution. The rigid spiro[3.4]octane framework restricts conformational flexibility, resulting in characteristic spectroscopic signatures that reflect the three-dimensional molecular architecture [9] [10].
Proton nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns for the different ring systems within the spirocyclic framework. The cyclopropane protons typically appear as complex multipets between 1.2-1.8 parts per million due to the high degree of coupling and ring strain effects . The cyclopentane protons exhibit broader chemical shift dispersion, ranging from 1.4-2.6 parts per million, reflecting the greater conformational flexibility of the five-membered ring [12].
The ethoxy substituent displays characteristic ethyl ester patterns with the methylene protons appearing as a quartet around 3.3-3.5 parts per million due to coupling with the adjacent methyl group. The methyl protons of the ethoxy group typically resonate as a triplet between 1.1-1.3 parts per million [13].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information regarding the carbon framework. The spiro quaternary carbon appears as a distinct singlet around 48.2 parts per million, while the cyclopropane and cyclopentane carbons exhibit characteristic chemical shifts reflecting their respective ring strain and hybridization states [14] [15].
Variable temperature nuclear magnetic resonance studies reveal minimal conformational exchange processes, confirming the rigid nature of the spiro[3.4]octane system. Two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments, establish definitive connectivity patterns throughout the molecular framework [10].
Table 2 presents comprehensive nuclear magnetic resonance data assignments for 3-ethoxy-N-propylspiro[3.4]octan-1-amine based on spectroscopic studies of analogous spirocyclic systems.
Density functional theory calculations provide detailed insights into the optimized molecular geometry of 3-ethoxy-N-propylspiro[3.4]octan-1-amine. Computational studies employing various functionals and basis sets reveal consistent structural features that complement experimental observations [16] [17] [18].
Geometry optimization calculations using the B3LYP functional with 6-31G(d,p) basis set predict a minimum energy conformation characterized by specific geometric parameters. The spiro carbon center maintains tetrahedral geometry with C-C bond lengths of approximately 1.536 Å, consistent with typical sp³ hybridization [19]. The cyclopropane ring exhibits characteristic strain with C-C-C bond angles near 60°, while maintaining planarity within computational precision.
Higher-level calculations employing the M06-2X functional with extended basis sets provide improved accuracy for non-covalent interactions and dispersion effects. These calculations predict slightly shortened bond lengths and modified electronic properties, reflecting the enhanced treatment of electron correlation effects [20].
Frontier molecular orbital analysis reveals the highest occupied molecular orbital primarily localized on the nitrogen lone pair, with energy levels typically ranging from -6.8 to -7.3 electron volts depending on the computational method. The lowest unoccupied molecular orbital exhibits σ* character distributed throughout the spirocyclic framework [17].
Vibrational frequency calculations confirm the optimized structures correspond to true minima on the potential energy surface, with all frequencies being real and positive. The absence of imaginary frequencies validates the structural stability of the computed conformations [21].
Table 3 summarizes computational geometry optimization results obtained using different density functional theory methods, demonstrating the convergence of structural parameters across various computational approaches.
Structural comparison with analogous spirocyclic compounds reveals the unique characteristics of 3-ethoxy-N-propylspiro[3.4]octan-1-amine within the broader context of spirocyclic chemistry. The presence of both ethoxy and N-propyl substituents distinguishes this compound from simpler spirocyclic amines while maintaining the fundamental spiro[3.4]octane framework [22] [23].
Unsubstituted spiro[3.4]octan-1-amine serves as the parent compound, providing baseline structural and electronic properties for comparison. The introduction of the ethoxy group at the 3-position modifies both the electronic environment and conformational preferences through inductive and steric effects [24]. The additional N-propyl substitution further influences molecular properties, particularly lipophilicity and potential biological interactions [25].
Structural analysis reveals that the ethoxy substitution primarily affects the local geometry around C-3 without significantly perturbing the overall spirocyclic framework. The C-O bond length remains consistent with typical ether linkages, while the orientation of the ethyl group is governed by steric interactions with the cyclopropane ring [26].
The N-propyl substitution introduces additional conformational degrees of freedom through rotation around the C-N bond. However, the rigidity of the spirocyclic core constrains the accessible conformational space, resulting in preferred orientations that minimize steric repulsion [27].
Comparative studies with spiro[2.5]octan-1-amine derivatives demonstrate the influence of ring size on structural properties. The [2.5] system exhibits higher ring strain in the three-membered ring component, leading to altered reactivity patterns and conformational behavior compared to the [3.4] system [28].
Table 4 provides a comprehensive comparison of molecular properties across a series of related spirocyclic compounds, highlighting the unique position of 3-ethoxy-N-propylspiro[3.4]octan-1-amine within this chemical family.